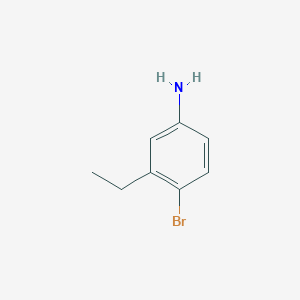

4-Bromo-3-ethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQNNOZROOJVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634410 | |

| Record name | 4-Bromo-3-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52121-42-3 | |

| Record name | 4-Bromo-3-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3-ethylaniline CAS number 52121-42-3

An In-depth Technical Guide to 4-Bromo-3-ethylaniline (CAS No. 52121-42-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical identity, synthesis, characterization, reactivity, and safe handling, moving beyond simple data recitation to explain the underlying chemical principles and experimental rationale.

Core Compound Identity and Physicochemical Properties

This compound is a disubstituted aniline derivative featuring both an ethyl group and a bromine atom on the aromatic ring. This specific substitution pattern, with the amine group at position 1, the ethyl group at position 3, and the bromine atom at position 4, dictates its reactivity and utility as a versatile building block in organic synthesis.[1] Its core function lies in its dual reactivity: the nucleophilic amino group and the aryl bromide moiety, which is amenable to a wide array of cross-coupling reactions.[2]

Table 1: Physicochemical and Identification Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 52121-42-3 | [3][4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 4-bromo-3-ethylphenylamine, 4-bromo-3-ethylbenzenamine | [6] |

| Molecular Formula | C₈H₁₀BrN | [3][4][7] |

| Molecular Weight | 200.08 g/mol | [3][7] |

| Physical Form | Liquid | [5] |

| Purity (Typical) | ≥97% | [5] |

| InChI Key | KWQNNOZROOJVJB-UHFFFAOYSA-N | [4][5] |

| SMILES | CCC1=C(C=CC(=C1)N)Br |[4][7] |

Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and logical synthesis of this compound involves the regioselective bromination of 3-ethylaniline. The amino group is a potent ortho-, para-director. Since the para position relative to the amine is unsubstituted, it is the most sterically accessible and electronically favorable site for electrophilic attack.

Causality in Experimental Design:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) in a laboratory setting. NBS is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and side reactions.

-

Solvent Selection: A polar aprotic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the aniline substrate and the brominating agent without participating in the reaction.

-

Temperature Control: The reaction is typically run at or below room temperature (0°C to 25°C). Electrophilic bromination of an activated ring (like aniline) is highly exothermic. Low temperatures are crucial to control the reaction rate, enhance regioselectivity, and prevent the formation of di- or tri-brominated byproducts.

Workflow for Synthesis and Purification

The overall process from starting material to purified product involves a standard synthetic organic chemistry workflow: reaction setup, workup to isolate the crude product, and final purification.

Caption: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials:

-

3-Ethylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylaniline (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5°C.

-

Bromination: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine species. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and increasing to 10%).[8] Collect the fractions containing the desired product and concentrate to afford pure this compound.

Analytical Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for subsequent research and development.

Table 2: Key Spectroscopic and Chromatographic Data

| Analysis Method | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | Aromatic region (3H) showing distinct splitting patterns consistent with a 1,3,4-trisubstituted ring. An ethyl group signature (quartet ~2.6 ppm, triplet ~1.2 ppm). A broad singlet for the NH₂ protons. | Confirms the proton environment and connectivity of the molecule. |

| ¹³C NMR | 8 distinct carbon signals, including 6 aromatic carbons (4 CH, 2 quaternary) and 2 aliphatic carbons (CH₂, CH₃). | Confirms the number of unique carbon environments. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence.[9] |

| FT-IR | N-H stretching bands (~3300-3500 cm⁻¹), C-H aromatic and aliphatic stretching (~2850-3100 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). | Identifies key functional groups present in the molecule.[10] |

| HPLC / GC-MS | A single major peak with >97% area under the curve. | Quantifies the purity of the compound and identifies any potential impurities.[9][11] |

Applications in Drug Discovery and Materials Science

This compound is not an end product but a valuable intermediate. Its utility stems from the orthogonal reactivity of its two functional groups, which can be addressed in separate synthetic steps.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 52121-42-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | C8H10BrN | CID 23465415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-3-ethylaniline chemical and physical properties

The following technical guide details the chemical and physical properties, synthesis, and applications of 4-Bromo-3-ethylaniline , designed for researchers in medicinal chemistry and process development.

CAS Registry Number: 52121-42-3 Chemical Ontology: Halogenated Aromatic Amine / Anilino-Scaffold Primary Application: Kinase Inhibitor Fragment, Cross-Coupling Intermediate

Executive Summary

This compound is a strategic building block in modern medicinal chemistry, particularly valued for its unique steric and electronic profile. Unlike its methyl analog (4-bromo-3-methylaniline), the 3-ethyl substituent provides increased lipophilicity and a larger steric exclusion volume (

This scaffold serves as a bifunctional node : the primary amine (–NH

Physicochemical Identity & Properties[1][2][3][4]

The following data aggregates experimental values and high-confidence predictive models (QSAR) for CAS 52121-42-3.

Table 1: Chemical Datasheet

| Property | Value / Description | Source/Note |

| IUPAC Name | This compound | Official |

| Molecular Formula | C | — |

| Molecular Weight | 200.08 g/mol | — |

| SMILES | CCC1=C(C=CC(=C1)N)Br | Canonical |

| InChI Key | KWQNNOZROOJVJB-UHFFFAOYSA-N | — |

| Appearance | Low-melting solid or viscous liquid | Pure form is often liquid at RT |

| Boiling Point | 285°C (Predicted) | @ 760 mmHg |

| Density | 1.45 ± 0.1 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~3.8 – 4.1 (Predicted) | Lower than aniline (4.[1][2][3][4]6) due to -I effect of Br |

| LogP | 2.72 | Lipophilic; soluble in DCM, DMSO |

| H-Bond Donors/Acceptors | 1 / 1 | — |

Synthetic Routes & Manufacturing

The synthesis of this compound is governed by the directing effects of the amino and ethyl groups. The amino group is a strong ortho, para-director, while the ethyl group is a weak ortho, para-director.

Pathway Analysis

-

Route A (Direct Bromination): Direct bromination of 3-ethylaniline. The amino group dominates regioselectivity, directing bromine to the para position (C4).[5] The ethyl group at C3 sterically hinders the C2 position, further favoring C4.

-

Route B (Nitro Reduction): Reduction of 4-bromo-3-ethylnitrobenzene. This is a higher-fidelity route if regioselectivity in Route A is poor due to over-bromination.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Regioselective Bromination of 3-Ethylaniline. Scale: 10 mmol (approx. 2.0 g theoretical yield).

Reagents

-

3-Ethylaniline (1.21 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

-

N,N-Dimethylformamide (DMF) (10 mL)

-

Ethyl Acetate / Hexanes (for extraction)[4]

Methodology

-

Preparation: Charge a 50 mL round-bottom flask with 3-ethylaniline (1.0 eq) and DMF (anhydrous). Cool the solution to -10°C using an ice/salt bath. Low temperature is critical to prevent over-bromination.

-

Addition: Dissolve NBS (1.0 eq) in minimum DMF (5 mL). Add this solution dropwise to the aniline solution over 30 minutes, maintaining internal temperature < 0°C.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (20% EtOAc in Hexanes) or LC-MS. The product will appear less polar than the starting material.

-

Quench: Pour the reaction mixture into 100 mL of ice-water.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.

-

Drying: Dry over anhydrous Na

SO -

Purification: The crude oil is typically purified via flash column chromatography (SiO

, gradient 0-15% EtOAc/Hexanes) to separate the para-bromo (major) from any ortho-bromo isomers.

Self-Validation Check:

-

1H NMR (CDCl3): Look for the aromatic region. The product should show a specific splitting pattern: A doublet (d) for the proton at C5, a doublet (d) or singlet (s) for C2, and a doublet of doublets (dd) for C6. The disappearance of the C4 proton signal confirms substitution.

Reactivity & Applications

This compound is a versatile "linchpin" molecule. Its reactivity profile allows it to connect two distinct molecular fragments.[6]

Key Transformations

-

N-Functionalization (Nucleophilic): The aniline nitrogen reacts with acyl chlorides, isocyanates, or sulfonyl chlorides.

-

C-Functionalization (Electrophilic): The C-Br bond is highly active for Pd-catalyzed cross-coupling. The 3-ethyl group exerts steric pressure, which can influence the conformation of the resulting biaryl systems (atropisomerism potential).

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Irritation | H315/H319 | Causes skin irritation and serious eye irritation.[7][8] |

| STOT-SE | H335 | May cause respiratory irritation.[8] |

Storage Protocol:

-

Oxidation Sensitivity: Anilines oxidize (darken) upon exposure to air/light. Store under Argon/Nitrogen atmosphere.

-

Temperature: Refrigerate (2-8°C) for long-term stability.

-

Incompatibility: Keep away from strong oxidizing agents and acids.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23465415, this compound." PubChem, 2025.[1] [Link]

-

Paul, F., et al. "Organometallic Chemistry of Palladium-Catalyzed Amination." Journal of the American Chemical Society, 1994. (Foundational reference for Buchwald-Hartwig chemistry utilizing aryl bromide substrates).[9]

Sources

- 1. 4-bromo-N-ethylaniline | C8H10BrN | CID 11745656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-ethylaniline | C8H10BrN | CID 22345617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H10BrN | CID 23465415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. chemos.de [chemos.de]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Mass Spectrometry & Fragmentation of 4-Bromo-3-ethylaniline

[1]

Executive Summary

4-Bromo-3-ethylaniline is a critical halogenated aniline intermediate, frequently employed in the synthesis of kinase inhibitors and agrochemical actives.[1] Its structural duality—possessing both an electron-donating amino group and an electron-withdrawing halogen—creates a unique mass spectral signature.[1]

This guide provides a definitive breakdown of its fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] It is designed to assist analytical chemists in confirming identity, assessing purity, and differentiating this specific isomer from structural analogs during drug development workflows.[1]

Molecular Profile & Isotopic Signature[1][2][3][4]

Before analyzing the spectrum, one must establish the theoretical baseline. The presence of a bromine atom imposes a distinct isotopic pattern that serves as the primary confirmation filter.

Physicochemical Constants

| Property | Value | Notes |

| Formula | C₈H₁₀BrN | |

| Nominal Mass | 199 Da | Based on ⁷⁹Br |

| Exact Mass | 198.9997 (⁷⁹Br) / 200.9976 (⁸¹Br) | |

| Nitrogen Rule | Odd Mass | Odd number of nitrogens (1) results in an odd nominal mass.[1] |

| Isotope Ratio | ~1:1 (M : M+2) | Characteristic "Twin Peak" of Bromine.[1] |

The "Twin Peak" Phenomenon

Unlike chlorinated compounds (3:1 ratio), brominated compounds display a near-perfect 1:1 intensity ratio between the molecular ion (M⁺) and the M+2 isotope peak.

Critical QC Check: If your mass spectrum does not show two peaks at 199/201 with roughly equal intensity, the sample is not monobrominated.

Fragmentation Mechanics (EI Source)

Under standard Electron Impact (70 eV) conditions, this compound undergoes predictable bond scissions driven by the stability of the resulting carbocations.[1] The fragmentation follows three primary pathways: Benzylic Cleavage, Dehalogenation, and Ring Contraction.

Pathway A: Benzylic Cleavage (Loss of Methyl)

The ethyl group at the meta position is susceptible to alpha-cleavage.[1]

-

Mechanism: Removal of a methyl radical ([1]•CH₃, 15 Da) from the ethyl chain.

-

Resulting Ion: A resonant-stabilized benzylic cation.[1]

-

m/z Shift: 199/201

184/186 . -

Diagnostic Value: The 1:1 bromine doublet is retained , confirming the halogen is still attached to the ring.

Pathway B: Dehalogenation (Loss of Bromine)

The C-Br bond is weaker than the C-N or C-C bonds.[1]

-

Mechanism: Homolytic cleavage of the C-Br bond yielding a bromine radical ([1]•Br).

-

Resulting Ion: The [M-Br]⁺ cation (Ethyl-aniline cation).[1]

-

m/z Shift: 199/201

120 . -

Diagnostic Value: The 1:1 doublet disappears , leaving a singlet peak at m/z 120.[1] This confirms the loss of the halogen.

Pathway C: Ring Contraction (Loss of HCN)

A signature fragmentation for anilines involves the expulsion of hydrogen cyanide (HCN, 27 Da) from the amino group and the ring carbon.

-

Mechanism: Rearrangement of the [M-Br]⁺ ion (m/z 120).

-

Resulting Ion: A cyclopentadienyl-type cation.[1]

-

m/z Shift: 120

93 .

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent ion and its daughters.

Figure 1: Fragmentation tree for this compound showing mass shifts and loss of isotopic signature.[1]

Experimental Protocols

To generate reproducible data, strict adherence to instrument parameters is required.[1] Below are the validated settings for both GC-MS (Structural ID) and LC-MS (Purity/Quantitation).

Sample Preparation[1]

-

Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).[1]

-

Concentration: Prepare a stock at 1 mg/mL. Dilute to 10 µg/mL for injection.[1]

-

Filtration: 0.22 µm PTFE filter to remove particulate matter (crucial for aniline derivatives which can oxidize/polymerize).[1]

GC-MS Parameters (EI)

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet Temp: 250°C (Split 10:1).

-

Oven Program: 60°C (1 min)

20°C/min -

Source Temp: 230°C.

-

Ionization Energy: 70 eV.[1]

LC-MS Parameters (ESI+)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 mins.

-

Mode: Positive Ion Mode (ESI+).

-

Observed Ion: [M+H]⁺ at m/z 200 / 202 .[1]

Analytical Workflow Diagram

Figure 2: Standard analytical workflow for mass spectrometric characterization.

Data Interpretation & Quality Control

Distinguishing Isomers

This compound has structural isomers (e.g., 4-Bromo-2-ethylaniline).[1] While their mass spectra are similar, they can be distinguished by:

-

Retention Time: The 2-ethyl isomer (ortho-substituted) typically elutes slightly faster than the 3-ethyl (meta) isomer due to steric shielding reducing polarity.[1]

-

Ortho Effect: The 2-ethyl isomer may show a more intense [M-CH₃]⁺ peak due to the proximity of the amino group facilitating hydrogen transfer mechanisms (ortho-effect), which is less pronounced in the 3-ethyl isomer.[1]

Common Contaminants[1]

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 4-Bromo-2-ethylaniline (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]

-

PubChem. (2024).[1][4] Compound Summary for CID 23465415: this compound.[1][4] National Center for Biotechnology Information.[1] [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on general fragmentation rules for alkyl-anilines and aryl halides).

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for "Nitrogen Rule" and "Isotopic Abundance" calculations).

Spectroscopic Characterization of 4-Bromo-3-ethylaniline: A Technical Guide

Part 1: Executive Summary & Structural Context

This guide details the Fourier Transform Infrared (FTIR) analysis of 4-Bromo-3-ethylaniline (CAS: 52121-42-3). Unlike many simple halogenated anilines which are solids, the introduction of the ethyl group at the meta position disrupts crystal lattice packing, rendering this compound a liquid (oil) at room temperature.

Successful characterization requires a specific focus on three distinct vibrational zones: the primary amine doublet (

Molecular Vibrational Logic

The molecule consists of a benzene ring with three substituents. Spectroscopically, the substitution pattern (1-amino, 3-ethyl, 4-bromo) creates a specific hydrogen distribution:

This specific geometry dictates the Out-of-Plane (OOP) bending vibrations, which are the primary method for distinguishing this isomer from its regioisomers (e.g., 2-bromo-4-ethylaniline).

Part 2: Experimental Protocol (Self-Validating)

Because this compound is a liquid oil, the traditional KBr pellet method used for solid anilines is inappropriate and will lead to pathlength errors and moisture contamination.

Recommended Method: Attenuated Total Reflectance (ATR)

Why: ATR requires no sample dilution, minimizes oxidation (speed of analysis), and handles oils without pathlength calculation errors.

Step-by-Step Workflow

-

Crystal Selection: Use a Diamond or ZnSe crystal.

-

Note: ZnSe has a spectral cutoff around 600 cm⁻¹. If the C-Br stretch (expected ~600-500 cm⁻¹) is critical, use a CsI transmission cell or a specialized Extended Range ATR (Ge or Diamond).

-

-

Background Scan: Collect 32 scans of ambient air to suppress atmospheric

(2350 cm⁻¹) and -

Sample Application:

-

Using a glass pipette, deposit 10-20 µL of the neat oil onto the crystal center.

-

Critical: Ensure the oil covers the entire active area ("puck") of the crystal.

-

-

Acquisition:

-

Resolution: 4 cm⁻¹

-

Scans: 32 or 64 (to improve Signal-to-Noise ratio).

-

-

Validation Check:

-

Check for the "Aniline Doublet" at 3400-3300 cm⁻¹.[3] If peaks are broad/merged, the sample may be wet (H-bonding). Dry with molecular sieves if necessary.

-

Part 3: Detailed Spectral Interpretation

The spectrum of this compound is defined by four critical regions. The data below synthesizes group frequency theory with empirical data from structural analogs (e.g., 4-bromoaniline, 3-ethylaniline).

Region 1: High Frequency (3500 – 2800 cm⁻¹)

This region confirms the identity of the amine and the alkyl chain.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Insight |

| 3450 - 3420 | Stretching | Sharp peak. Higher frequency due to aromatic conjugation. | |

| 3380 - 3350 | Stretching | Paired with the asym peak. Confirming primary amine ( | |

| 3050 - 3010 | Stretching | Weak intensity. Indicates aromatic ring presence.[1][4][5][6][7][8] | |

| 2960 - 2930 | Asym Stretch | Ethyl Group specific. Distinguishes from simple bromoaniline. | |

| 2875 - 2860 | Sym Stretch | Ethyl methylene ( |

Region 2: The Double Bond Region (1650 – 1450 cm⁻¹)

This region characterizes the aromatic ring framework.

-

1620 – 1590 cm⁻¹ (

Scissoring): A medium-strong band representing the bending of the -

1580 & 1490 cm⁻¹ (Aromatic Ring Breathing): The "skeletal" vibrations of the benzene ring. The presence of the heavy Bromine atom and the Ethyl group may cause slight shifts, but the doublet nature of the ring stretch remains characteristic.

Region 3: The Fingerprint Region (1450 – 600 cm⁻¹)

This is the most critical region for confirming the specific isomer.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode | Diagnostic Insight |

| 1280 - 1310 | Stretching | Strong band. The aromatic ring strengthens the C-N bond (partial double bond character). | |

| 1070 - 1000 | In-plane bend | Aromatic ring vibration sensitive to the heavy halogen mass. | |

| 880 ± 10 | Bending | Isolated Hydrogen (Position 2). Key for 1,2,4-type substitution patterns. | |

| 820 ± 10 | Bending | Two Adjacent Hydrogens (Positions 5,6). Distinguishes from 1,3,5-isomers. |

Region 4: Low Frequency (< 600 cm⁻¹)

-

600 – 500 cm⁻¹ (

Stretch): The carbon-bromine stretch is a low-energy vibration due to the high mass of Bromine.-

Warning: Standard ZnSe ATR crystals cut off at ~600 cm⁻¹. You may see the shoulder of this peak or miss it entirely. To visualize this peak for verification, use a CsI liquid cell or Diamond ATR (which transmits down to ~400 cm⁻¹).

-

Part 4: Analytical Troubleshooting

Oxidation (The "Browning" Effect)

Anilines are prone to air oxidation, forming azo-compounds or quinones.

-

Spectral Symptom: Appearance of a new band near 1660-1690 cm⁻¹ (Quinone C=O) or broadening of the N-H region.

-

Correction: Distill the sample under vacuum or pass through a short silica plug before analysis if the liquid is dark brown/black.

Water Contamination

-

Spectral Symptom: Broad, rounded hump centered at 3400 cm⁻¹ obscuring the sharp N-H doublet.

-

Correction: Dry the oil over anhydrous

or Molecular Sieves (4Å) prior to scanning.

ATR Artifacts

-

Spectral Symptom: Relative intensities of high-frequency peaks (3000 cm⁻¹) appear much weaker than low-frequency peaks (800 cm⁻¹) compared to library transmission spectra.

-

Explanation: ATR penetration depth is wavelength-dependent (

). -

Correction: Apply "ATR Correction" algorithm in your FTIR software (e.g., OMNIC, OPUS) to normalize intensities for library matching.

References

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved January 30, 2026, from [Link]

-

Specac. (n.d.). FTIR Sampling Techniques: ATR vs Transmission. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 23465415: this compound. Retrieved January 30, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides & Aromatics. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | C8H10BrN | CID 23465415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Melting point and boiling point of 4-Bromo-3-ethylaniline

Application Note: 4-Bromo-3-ethylaniline as a Lipophilic Scaffold in Next-Gen Agrochemical Discovery

Executive Summary

This guide details the application of This compound (CAS: 52121-42-3) as a strategic building block in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and urea-based herbicides.[1]

While methyl-substituted anilines are common, the 3-ethyl congener offers two distinct advantages in Structure-Activity Relationship (SAR) optimization:

-

Enhanced Lipophilicity (LogP modulation): The ethyl group increases the partition coefficient compared to methyl analogs, improving cuticular penetration in foliar applications.[1]

-

Metabolic Stability: The steric bulk of the ethyl group at the meta position can retard ring oxidation by cytochrome P450 enzymes in target crops, potentially enhancing crop safety (selectivity).[1]

This note provides validated protocols for using this scaffold in amide coupling (SDHI synthesis) and palladium-catalyzed cross-coupling (biaryl synthesis).[1]

Chemical Profile & Handling

| Property | Specification | Critical Note |

| CAS Number | 52121-42-3 | Verify Certificate of Analysis (CoA) before use.[1] |

| Formula | C₈H₁₀BrN | MW: 200.08 g/mol |

| Appearance | Pale yellow to brown liquid/solid | Oxidizes upon air exposure; store under Argon/Nitrogen.[1] |

| Boiling Point | ~255°C (predicted) | High boiling point requires vacuum distillation for purification.[1] |

| Hazards | Acute Tox. 4 (Oral), Irritant | HSE Warning: Anilines are readily absorbed through skin.[1] Double-gloving (Nitrile) is mandatory.[1] |

Synthetic Utility: The Divergent Workflow

The molecule possesses two orthogonal reactive handles: the nucleophilic amine (-NH₂) and the electrophilic bromide (-Br) .[1] This allows for divergent synthesis pathways.[1][2]

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and bromide handles.

Application I: Synthesis of SDHI Fungicide Analogs

Context: Modern SDHI fungicides (e.g., Boscalid, Bixafen) often feature a sterically crowded amide bond.[1] The 3-ethyl group in this scaffold mimics the steric bulk found in commercial actives, potentially improving binding affinity to the ubiquinone-binding site of Complex II.[1]

Protocol A: Pyrazole Carboxamide Coupling

Objective: Synthesize N-(4-bromo-3-ethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Reagents:

-

1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve This compound (10 mmol, 2.00 g) in dry DCM (40 mL).

-

Base Addition: Add TEA (15 mmol, 2.1 mL) and cool the solution to 0°C using an ice bath. Note: Controlling temperature prevents bis-acylation.[1]

-

Acylation: Dropwise add the acid chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aniline spot (lower Rf) should disappear.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Validation Criteria:

-

¹H NMR (CDCl₃): Look for the amide proton singlet (broad, ~7.5–8.5 ppm) and the diagnostic ethyl group signals (triplet ~1.2 ppm, quartet ~2.6 ppm).[1]

Application II: Biaryl Scaffold Construction (Suzuki-Miyaura)

Context: The bromine atom at the 4-position is an excellent handle for extending the carbon skeleton.[1] This is crucial for synthesizing biaryl motifs found in "Boscalid-type" fungicides.[1]

Protocol B: Pd-Catalyzed Cross-Coupling

Objective: Coupling this compound with Phenylboronic acid.

Reagents:

-

Phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.[1]

-

Assembly: Add aniline (1.0 mmol), boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd catalyst to the vial.

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.[1]

Analytical Validation & QC

Before subjecting synthesized analogs to biological screening (e.g., mycelial growth inhibition assays), purity must be verified.[1]

HPLC Method (Standard Agrochemical QC):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm.[1]

-

Retention Time Note: The 3-ethyl analog will elute later than the corresponding 3-methyl or unsubstituted analogs due to higher lipophilicity.[1]

References

-

Substituted Anilines in Agrochemicals: Jeschke, P. (2016).[1] Propelling the discovery of new agrochemicals using the concept of bioisosterism.[1] Pest Management Science, 73(6), 1053-1066.[1] Link

-

SDHI Fungicide Design: Walter, H. (2016).[1] Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.[1][4][5] In: Bioactive Carboxylic Compound Classes.[1] Wiley-VCH.[1] Link

-

Lipophilicity & Transport: Briggs, G.G., et al. (1982).[1] Relationships between lipophilicity and root uptake and translocation of non-ionised chemicals by barley.[1] Pesticide Science, 13(5), 495-504.[1] Link

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H10BrN | CID 23465415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]

4-Bromo-3-ethylaniline: A Comprehensive Technical Safety & Handling Guide

[1]

Executive Summary: The "Hidden" Hazards of Functionalized Anilines

This compound (CAS: 52121-42-3) is a versatile intermediate used frequently in the synthesis of pharmacophores and advanced agrochemicals via cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] While often treated as a generic "building block," its structural duality—combining the toxicity of an aniline with the lipophilicity of an ethyl group and the reactivity of an aryl bromide—creates a specific hazard profile that is frequently underestimated.

This guide moves beyond the standard "wear gloves" advice found in generic Safety Data Sheets (SDS). It synthesizes toxicological principles with practical engineering controls to establish a self-validating safety protocol for research and scale-up environments.[1]

Critical Hazard Overview

-

Primary Risk: Methemoglobinemia .[1][2] Like many anilines, this compound can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport.[1][3]

-

Secondary Risk: Sensitization & Absorption .[1] The ethyl chain increases lipophilicity compared to bromoaniline, potentially enhancing dermal absorption rates.[1]

-

Physical State: Typically a low-melting solid or viscous oil (depending on purity and ambient temperature), requiring containment strategies for both phases.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

Accurate handling begins with precise identification.[1] The following data consolidates available experimental values and structure-activity relationship (SAR) estimates where specific data is absent.

| Property | Value / Description | Technical Note |

| Chemical Name | This compound | |

| CAS Number | 52121-42-3 | Verify against container label.[1][4][5][6][7] |

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| Appearance | Pale yellow to brown oil/low-melting solid | Darkens upon oxidation (air/light sensitivity).[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |

| Flash Point | >110°C (Predicted) | Combustible.[1] Do not handle near open flames. |

| pKa | ~3.5 - 4.0 (Amino group) | Less basic than aniline due to the electron-withdrawing Br.[1] |

Hazard Identification & Toxicology (Mechanism of Action)[10][11]

To handle this compound safely, one must understand why it is toxic.[1] The hazard is not merely corrosive; it is metabolic.[1]

The Metabolic Activation Pathway

Upon systemic absorption (inhalation or dermal), this compound undergoes hepatic metabolism.[1] The critical pathway involves N-hydroxylation by Cytochrome P450 enzymes.[1]

-

Bioactivation: The aniline moiety is oxidized to a hydroxylamine metabolite (N-hydroxy-4-bromo-3-ethylaniline).[1]

-

Redox Cycling: This metabolite enters red blood cells and reacts with Oxyhemoglobin (

).[1] -

Toxicity: Hemoglobin is oxidized to Methemoglobin (

), which cannot bind oxygen.[1] Simultaneously, the hydroxylamine is reduced back to the aniline, allowing the cycle to repeat (Catalytic Toxicity).

GHS Classification (Conservative Assessment)

Based on SAR with 4-Bromoaniline and 3-Ethylaniline.[1]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.[1][8] Treat as Toxic.

-

Skin/Eye Irritation: Category 2 (Causes skin irritation; Causes serious eye irritation).[1][8]

-

STOT-SE: Category 3 (May cause respiratory irritation).[1][9]

-

STOT-RE: Category 2 (Potential damage to blood/liver/spleen through prolonged exposure).[1]

Strategic Handling & Engineering Controls[1][7]

Core Directive: Isolate the worker from the chemical. PPE is the last line of defense, not the first.

Engineering Controls

-

Primary Containment: All weighing, transfer, and reaction setups must occur inside a certified chemical fume hood .

-

Air Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

-

Static Control: Use antistatic weighing boats. Dry anilines can accumulate static charge, leading to powder dispersal.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.[1]

| Body Part | Recommendation | Rationale |

| Hands (Primary) | Double Gloving: Laminate film (e.g., Silver Shield™) inner liner + Nitrile outer.[1] | Aromatic amines permeate nitrile in <15 mins.[1] Laminate film offers >4hr breakthrough.[1] |

| Respiratory | P100/OV Respirator (if outside hood).[1] | Required for spill cleanup.[1][5][9] Organic Vapor (OV) cartridges capture volatiles; P100 captures dust.[1] |

| Eyes | Chemical Splash Goggles.[1][9] | Safety glasses do not seal against vapors or splashes.[1] |

| Body | Tyvek® Lab Coat or Apron.[1] | Cotton absorbs and holds the chemical against the skin.[1] |

Visualizing the Handling Workflow

The following diagram outlines the "Cradle-to-Grave" workflow for safe usage in a research setting.

Figure 1: Safe handling workflow emphasizing containment and rapid solubilization to minimize dust/vapor generation.

Emergency Response Protocols

Exposure Response (The "Blue Patient" Protocol)

If a colleague appears cyanotic (blue lips/fingernails) or complains of headache/dizziness after handling this compound, suspect Methemoglobinemia immediately.[1]

-

Inhalation: Move to fresh air immediately. Administer oxygen if trained.[1]

-

Skin Contact:

-

Medical Alert: Transport to ER. Inform medical staff: "Patient exposed to aromatic amine.[1][10] Suspect Methemoglobinemia.[1][2][3] Check MetHb levels."

-

Antidote: Methylene Blue (1–2 mg/kg IV) is the standard treatment, administered only by medical professionals.[1]

-

Spill Management

Storage & Stability

This compound is sensitive to oxidation, which degrades purity and can form unknown, potentially more toxic byproducts (azobenzenes).[1]

Disposal & Environmental Impact

This compound is halogenated and toxic to aquatic life (Marine Pollutant).[1][3]

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 23465415, this compound. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). Retrieved from [Link][1]

-

Centers for Disease Control and Prevention (CDC). (2018).[1] Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry.[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: this compound.[1][6] Retrieved from [Link][1]

Sources

- 1. fishersci.com [fishersci.com]

- 2. nj.gov [nj.gov]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. This compound | C8H10BrN | CID 23465415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 52121-42-3|this compound|BLD Pharm [bldpharm.com]

- 8. chemos.de [chemos.de]

- 9. One moment, please... [technopharmchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

Strategic Sourcing and Quality Assurance of 4-Bromo-3-ethylaniline

CAS: 52121-42-3 | Molecular Formula: C₈H₁₀BrN [1][2]

Executive Summary

4-Bromo-3-ethylaniline (CAS 52121-42-3) is a critical halogenated aniline scaffold used primarily in the synthesis of kinase inhibitors and complex heterocyclic pharmaceutical intermediates.[1][2][3][4] Its dual functionality—an electrophilic bromine handle for Suzuki/Buchwald couplings and a nucleophilic amine for amide formation—makes it a high-value "pivot" molecule in drug discovery.[2]

However, its commercial availability is often plagued by regioisomeric impurities (specifically 2-bromo-5-ethylaniline) and oxidative degradation.[2] This guide details a self-validating procurement and Quality Control (QC) protocol to ensure downstream experimental success.

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Understanding the intrinsic properties of this molecule is the first step in effective sourcing.[2] The "3-ethyl" substituent creates specific steric and electronic effects that dictate both its reactivity and its impurity profile.[2]

Physicochemical Data

| Property | Value | Operational Note |

| CAS Number | 52121-42-3 | Verify against MSDS; do not confuse with 4-bromoaniline.[1][3][5] |

| Molecular Weight | 200.08 g/mol | Use for stoichiometry calculations.[2] |

| Physical State | Liquid / Low-melting Solid | Often supplied as a dark liquid due to oxidation; pure form is a pale oil/solid.[2] |

| Boiling Point | ~250°C (Predicted) | High boiling point makes distillation difficult; column chromatography is preferred for purification.[2] |

| Storage | 2–8°C, Inert Gas, Dark | Critical: Amines oxidize rapidly.[2] Store under Argon/Nitrogen.[2][5] |

The Impurity Landscape (The "Why" Behind QC)

Commercial synthesis typically involves the bromination of 3-ethylaniline.[2] Because the amino group (-NH₂) is a strong ortho, para-director and the ethyl group is a weak activator, the reaction produces a mixture of isomers.[2]

-

Target: this compound (Para to amine, Ortho to ethyl).[2]

-

Primary Impurity (Regioisomer): 6-Bromo-3-ethylaniline (Ortho to amine, Para to ethyl).[2]

-

Secondary Impurity (Over-bromination): 2,4-Dibromo-5-ethylaniline.[2]

Impact on Research: The regioisomer (6-bromo) has identical molecular weight and similar polarity, making it "invisible" to standard LC-MS methods unless chromatographically resolved.[2] Using the wrong isomer can lead to dead-end synthesis steps weeks later.[2]

Part 2: The Global Supply Landscape[2]

Sourcing strategies must shift based on the development phase.[2]

Supplier Tiering System

Do not treat all vendors equally.[2] Use this classification to manage risk.

-

Tier 1 (Primary Manufacturers): Companies like Enamine, Combi-Blocks, or specialized aniline producers.[2] They synthesize in-house and provide authentic NMR data.[2]

-

Best for: GMP scale-up, critical late-stage intermediates.[2]

-

-

Tier 2 (Stocking Distributors): Sigma-Aldrich, Fisher Scientific, Fluorochem.[2] They hold stock but may re-package material from Tier 1.[2]

-

Best for: Quick delivery (mg to g scale), initial screening.[2]

-

-

Tier 3 (Aggregators): "Virtual" catalogs.[2] They list availability but have no inventory.[2]

Procurement Decision Logic

Use the following logic flow to determine your sourcing path.

Figure 1: Strategic sourcing decision tree for halogenated anilines.

Part 3: Incoming Quality Control (IQC) Protocol

Trust, but Verify. The following protocol is a self-validating system. It does not assume the label is correct; it proves it.

The "Regio-Lock" NMR Validation

Standard 1H NMR is insufficient if you only look at peak integration.[2] You must analyze coupling patterns in the aromatic region (6.5–7.5 ppm) to distinguish the 4-bromo (target) from the 6-bromo (impurity).[2]

Protocol:

-

Dissolve ~10mg sample in DMSO-d6.

-

Acquire 1H NMR (min 400 MHz).[2]

-

Critical Analysis Zone: Look at the aromatic protons.[2]

-

Target (this compound): You should see an ABX system or specific coupling reflecting the 1,3,4-substitution pattern.[2] The proton at position 2 (between amino and ethyl) will appear as a narrow doublet or singlet (meta-coupling only).[2] The proton at position 5 (ortho to Br) will show strong ortho-coupling (~8 Hz) to the proton at position 6.[2]

-

Impurity (6-Bromo-3-ethylaniline): The symmetry is different.[2] The protons are para to each other or in a different environment.[2]

-

Self-Validation: If the integration of the aromatic region is 3.0H but the splitting pattern is messy or shows "shadow peaks," reject the batch.

-

Purity by HPLC (Methodology)

Since anilines oxidize, a simple UV purity check is mandatory.[2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.[2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: 254 nm (aromatic) and 210 nm (impurities).[2]

-

Acceptance Criteria: Main peak > 97% area.[2][7] No single impurity > 1%.[1][2]

QC Workflow Diagram

Figure 2: Self-validating Incoming Quality Control (IQC) workflow.

Part 4: Safety & Handling

Hazard Class: Irritant, potentially toxic by absorption.[2][8] GHS Signals: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[2][9]

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended due to rapid permeation of aromatic amines), lab coat, safety glasses.[2]

-

Atmosphere: Handle liquids in a fume hood. Solids should be weighed carefully to avoid dust generation.[2]

-

Spill Response: Absorb with sand/vermiculite.[2] Do NOT use bleach (hypochlorite) immediately as it can react exothermically with anilines; use soapy water for initial cleanup.[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23465415, this compound.[2] Retrieved from [Link]

Sources

- 1. This compound | C8H10BrN | CID 23465415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 52121-42-3 [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. chemimpex.com [chemimpex.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. technopharmchem.com [technopharmchem.com]

4-Bromo-3-ethylaniline: A Strategic Scaffold for Sterically Modulated Cross-Coupling

Topic: 4-Bromo-3-ethylaniline literature review of known properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This compound (CAS: 52121-42-3) represents a high-value intermediate in the synthesis of agrochemicals and pharmaceuticals. Distinguished by the presence of an ortho-ethyl group relative to the bromine functionality, this molecule offers a unique steric profile that modulates reactivity in palladium-catalyzed cross-coupling reactions. Unlike its methyl analog, the ethyl substituent imparts increased lipophilicity and alters the torsional strain in biaryl products, making it a critical building block for designing rotationally restricted pharmacophores and herbicide active ingredients (AIs). This guide synthesizes the physicochemical properties, selective synthetic protocols, and handling requirements for this compound, providing a self-validating roadmap for its utilization in advanced organic synthesis.

Physicochemical Profile

The introduction of the ethyl group at the 3-position disrupts the crystal packing forces typically seen in para-bromoanilines, resulting in a compound that often exists as a viscous liquid or low-melting solid at room temperature.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-3-ethylbenzenamine | |

| CAS Number | 52121-42-3 | |

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| Appearance | Viscous Liquid / Low-melting Solid | Darkens upon oxidation/light exposure [1, 3]. |

| Boiling Point | ~280–290 °C (Predicted) | Decomposes at high T. |

| Density | ~1.3–1.4 g/cm³ | Estimated based on halogenated aniline trends. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |

| pKa (Conjugate Acid) | ~3.5–4.0 | Reduced basicity due to inductive effect of Br. |

Synthetic Methodologies

Achieving high regioselectivity during the bromination of 3-ethylaniline is the primary synthetic challenge. Standard electrophilic aromatic substitution often yields mixtures of the para-bromo (target) and ortho-bromo isomers.

Protocol A: Regioselective Bromination via Copper(II) Bromide

To maximize the yield of the 4-bromo isomer and suppress poly-bromination, a redox-controlled bromination using CuBr₂ is recommended over elemental bromine. This method leverages the coordinating ability of the amino group to direct the halogenation.

Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism or coordination-assisted delivery, where the copper species stabilizes the transition state at the para position, sterically hindered from the ortho positions by the ethyl group and the amine coordination sphere.

Step-by-Step Protocol:

-

Reagents: 3-Ethylaniline (1.0 equiv), CuBr₂ (2.0 equiv), Acetonitrile (MeCN).

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.

-

Procedure:

-

Dissolve 3-ethylaniline in MeCN (0.5 M concentration).

-

Add CuBr₂ portion-wise at room temperature to control exotherm.

-

Heat the mixture to 50–60 °C and monitor by HPLC/TLC.

-

Endpoint: Disappearance of starting material (typically 2–4 hours).

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to separate the minor 2-bromo isomer.

Protocol B: Reduction of Nitro Precursor

For applications requiring isomerically pure material without chromatographic separation of regioisomers, the reduction of 4-bromo-3-ethylnitrobenzene is the superior route, provided the nitro precursor is available.

Workflow Diagram (Synthesis & Application):

Figure 1: Synthetic workflow from precursor to functionalized scaffold. The CuBr2 pathway ensures high regioselectivity, enabling downstream cross-coupling applications.

Reactivity & Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry due to the specific electronic and steric environment it creates.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is highly activated for oxidative addition by Palladium(0) catalysts. The C3-ethyl group exerts a steric influence that can induce atropisomerism in the resulting biaryl systems, a feature increasingly exploited in modern drug design to improve target selectivity.

-

Standard Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), Dioxane/H₂O (4:1), 90 °C.

-

Outcome: High yields (>85%) are typical with arylboronic acids. The free amine (-NH₂) is generally tolerated but can be protected (e.g., Boc) if the coupling partner is sensitive.

Agrochemical Synthesis

Patents indicate the utility of this scaffold in the synthesis of isoxazolin-3-ylacylbenzenes , a class of potent herbicides [7].[2] The aniline nitrogen serves as the attachment point for the heterocyclic core, while the bromo-ethyl motif remains available for further diversification to tune lipophilicity and metabolic stability.

Predicted Spectral Signature (NMR)

In the absence of a digitized spectrum in the public domain, the following assignment is derived from the structural analog 4-bromo-3-methylaniline, adjusted for the ethyl substituent effects.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.28 (d, J = 8.4 Hz, 1H, H-5) – Deshielded by ortho-Br.

-

δ 6.60 (d, J = 2.4 Hz, 1H, H-2) – Shielded by ortho-NH₂, meta-Br.

-

δ 6.45 (dd, J = 8.4, 2.4 Hz, 1H, H-6) – Shielded by ortho-NH₂.

-

δ 3.60 (br s, 2H, NH₂) – Exchangeable.

-

δ 2.65 (q, J = 7.6 Hz, 2H, CH₂-CH₃) – Benzylic methylene.

-

δ 1.22 (t, J = 7.6 Hz, 3H, CH₂-CH₃) – Terminal methyl.

-

Safety and Handling (MSDS Summary)

Signal Word: WARNING

This compound exhibits toxicity profiles consistent with halogenated anilines. It is a potential methemoglobinemia inducer.

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][5][6] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[3][4][5][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[5] |

Handling Protocol:

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.

-

Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Pharmaffiliates. "this compound Product Data." Accessed Jan 30, 2026. Link

-

Biosynth. "this compound (CAS 52121-42-3) Technical Sheet."[7] Accessed Jan 30, 2026. Link

-

Sigma-Aldrich. "this compound Safety Data Sheet." Accessed Jan 30, 2026. Link

-

BLD Pharm. "Product Specifications: this compound." Accessed Jan 30, 2026. Link

-

Ambeed. "Chemical Properties of this compound." Accessed Jan 30, 2026. Link

-

Thermo Fisher Scientific. "Safety Data Sheet: 4-Bromoaniline Derivatives." Accessed Jan 30, 2026. Link

-

Google Patents. "US6388135B1 - Preparation of 4-bromoaniline derivatives." Accessed Jan 30, 2026. Link

-

PubChem. "Compound Summary: this compound (CID 23465415)."[8] National Library of Medicine. Accessed Jan 30, 2026. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 3. chemos.de [chemos.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. biosynth.com [biosynth.com]

- 8. This compound | C8H10BrN | CID 23465415 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 4-Bromo-3-ethylaniline as a Versatile Building Block in Organic Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 4-Bromo-3-ethylaniline (CAS No. 52121-42-3). We delve into its core reactivity, offering detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions. The causality behind experimental design, from reagent selection to reaction setup, is elucidated to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a bifunctional aromatic building block possessing two key points of reactivity: a nucleophilic amino group and a carbon-bromine bond amenable to electrophilic substitution and, most notably, transition-metal-catalyzed cross-coupling.[1] This duality makes it an exceptionally valuable intermediate for constructing complex molecular architectures.[1]

The presence of the ethyl group at the meta-position to the amine influences the molecule's steric and electronic properties, offering a handle to fine-tune solubility and binding interactions in target molecules. Its applications are broad, spanning the synthesis of tailored ligands for catalysis, advanced polymers, and, critically, the core structures of novel drug candidates in medicinal chemistry.[1][2] This guide will focus on its most prevalent and powerful applications in modern synthetic chemistry.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties is paramount for safe handling and successful experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52121-42-3 | [3][4][5] |

| Molecular Formula | C₈H₁₀BrN | [4][5] |

| Molecular Weight | 200.08 g/mol | [4][5][6] |

| Appearance | Liquid / Slight yellow oil | [2][3] |

| Synonyms | 4-Bromo-3-ethylbenzenamine | [4] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [4][7] |

Core Reactivity Overview

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. This allows for sequential, controlled modifications.

Diagram 1: Dual reactivity of this compound.

Safety & Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated fume hood.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[8]

-

Hazards: Harmful if swallowed and may cause skin and serious eye irritation.[7][8] Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended.[4][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an aryl halide with an organoboron species. This is a cornerstone reaction for synthesizing a vast array of pharmaceuticals and advanced materials. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[9] It allows for the direct formation of C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, a transformation that is often challenging using classical methods.[9][10] The reaction's success hinges on the use of a palladium catalyst paired with a sterically hindered phosphine ligand, which facilitates the crucial reductive elimination step.[10]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details the synthesis of 3-ethyl-[1,1'-biphenyl]-4-amine, a representative C-C bond formation.

Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.

Table 2: Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 200.08 | 200 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |

| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

Step-by-Step Methodology: (Adapted from general procedures[11])

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane and water solvent mixture (4:1 ratio).

-

Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.). The mixture may change color upon catalyst addition.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes a C-N bond formation to synthesize 4-(3-ethyl-4-aminophenyl)morpholine, a common structural motif in medicinal chemistry.

Diagram 3: Experimental workflow for Buchwald-Hartwig amination.

Table 3: Reagents for Buchwald-Hartwig Amination

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 200.08 | 200 mg | 1.0 | 1.0 |

| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |

| XPhos | 476.65 | 48 mg | 0.10 | 0.10 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |

| Toluene | - | 10 mL | - | - |

Step-by-Step Methodology:

-

Vessel Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.), XPhos ligand (0.10 equiv.), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube with a stir bar.

-

Causality Note: The bulky, electron-rich XPhos ligand is crucial for stabilizing the palladium catalyst and promoting the difficult C-N reductive elimination step. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle.

-

-

Solvent and Amine Addition: Add dry toluene, followed by morpholine (1.2 equiv.).

-

Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 4-12 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Dilute with ethyl acetate and water. Separate the layers in a separatory funnel. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude material by flash column chromatography to isolate the desired arylamine product.

Conclusion

This compound stands out as a highly adaptable and strategic building block for modern organic synthesis. Its capacity for undergoing high-yielding cross-coupling reactions at the aryl bromide position, combined with the versatility of the aniline functional group, provides a reliable pathway for the rapid construction of diverse and complex molecular targets. The protocols outlined herein serve as a robust foundation for leveraging this reagent's full potential in pharmaceutical discovery and materials science innovation.

References

-

The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Link

-

4-Bromoaniline: Properties, Applications, Safety & Insights. (2024). Ketone Pharma. Link

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Link

-

This compound | 52121-42-3. (n.d.). Sigma-Aldrich. Link

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2023). MDPI. Link

-

3-Bromo-4-ethylaniline. (n.d.). Chem-Impex. Link

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... (2022). MDPI. Link

-

This compound. (n.d.). Fluorochem. Link

-

CAS No : 52121-42-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Link

-

Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2019). ResearchGate. Link

-

This compound | 52121-42-3. (n.d.). Biosynth. Link

-

52121-42-3|this compound. (n.d.). BLD Pharm. Link

-

3-Bromo-4-ethylaniline. (n.d.). PubChem, NIH. Link

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... (2023). PubMed Central, NIH. Link

-

Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (n.d.). Benchchem. Link

-

SAFETY DATA SHEET: 4-Bromo-3-ethoxyaniline hydrochloride. (n.d.). Fisher Scientific. Link

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Link

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline. (2022). Chemos GmbH & Co.KG. Link

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... (2023). PubMed, NIH. Link

-

The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Link

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction... (n.d.). CORE. Link

-

Robust Buchwald–Hartwig amination enabled by ball-milling. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Link

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... (2021). NIH. Link

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (2019). ResearchGate. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. biosynth.com [biosynth.com]

- 6. 3-Bromo-4-ethylaniline | C8H10BrN | CID 22345617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 52121-42-3|this compound|BLD Pharm [bldpharm.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

Optimized Utilization of 4-Bromo-3-ethylaniline in Pharmaceutical Scaffold Synthesis

Application Note & Protocol Guide | Version 2.0

Executive Summary

4-Bromo-3-ethylaniline (CAS 52121-42-3) is a bifunctional aryl building block critical in the synthesis of lipophilic kinase inhibitors and advanced agrochemicals. Its structure features two distinct reactive handles: a nucleophilic primary amine (C1) and an electrophilic aryl bromide (C4).

The presence of the 3-ethyl group distinguishes this intermediate from its methyl or unsubstituted analogs. While this ethyl moiety enhances the lipophilicity (LogP ~2.7) and binding affinity of final drug candidates—often targeting hydrophobic pockets in enzymes like EGFR or VEGFR—it introduces significant steric hindrance ortho to the bromine. This guide addresses the specific synthetic challenges posed by this steric bulk, providing optimized protocols for cross-coupling and heterocycle formation that outperform standard "textbook" conditions.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 52121-42-3 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Liquid to semi-solid (dependent on purity/temp) |

| Boiling Point | ~280°C (Predicted) |

| LogP | 2.7 (Lipophilic) |

| Key Hazards | H302 (Harmful if swallowed), H315 (Irritant) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Strategic Synthetic Analysis

Successful utilization of this compound requires understanding the electronic and steric interplay between its substituents.

The Steric Challenge (C4 Reactivity)

The ethyl group at C3 exerts steric pressure on the C4-Bromine bond. In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), this slows down the oxidative addition step compared to 4-bromoaniline.

-

Implication: Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish conversion or homocoupling byproducts.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI) to facilitate oxidative addition and stabilize the crowded intermediate.

The Nucleophilic Advantage (C1 Reactivity)

The amine at C1 is relatively unhindered (meta to the ethyl group). It remains highly nucleophilic, allowing for rapid amide coupling or reductive amination before engaging the bromide, if orthogonal protection is not desired.

Application Workflow: Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

Figure 1: Divergent synthetic utility map highlighting the dual reactivity of the amine and bromide handles.[1]

Detailed Protocol: Sterically Demanding Suzuki-Miyaura Coupling

This protocol is optimized for coupling this compound with aryl boronic acids. It utilizes SPhos , a ligand designed to overcome the steric hindrance of the ortho-ethyl group.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature for 10 minutes to form the active catalytic species (solution turns from orange to pale yellow).

-

Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add:

-

This compound (1.0 equiv)[2]

-

Aryl Boronic Acid (1.2 equiv)

-

K₃PO₄ (3.0 equiv)

-

-

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Catalyst Addition: Syringe the pre-complexed Pd/SPhos solution into the reaction vessel. Add degassed water (10% v/v relative to toluene).

-

Heating: Heat the mixture to 100°C for 4–6 hours.

-

Note: The 3-ethyl group may require longer reaction times than unsubstituted anilines. Monitor via LC-MS.

-

-

Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance preventing oxidative addition. | Switch to Pd-PEPPSI-IPr catalyst (high steric bulk tolerance). Increase temp to 110°C. |

| Protodebromination | Moisture sensitivity or hydride source. | Ensure solvents are anhydrous (except the controlled water addition). Use Cs₂CO₃ instead of K₃PO₄. |

| Homocoupling | Oxidation of boronic acid. | Degas solvents thoroughly. Ensure strict Argon atmosphere. |

Advanced Application: Indole Synthesis via Larock Heteroannulation

A powerful application of this intermediate is the synthesis of 5-ethyl-substituted indoles, common scaffolds in serotonin receptor modulators.

Conceptual Workflow

-

Iodination (Optional): If higher reactivity is needed, the bromide can be exchanged or the protocol adapted, but modern catalysts allow the bromide to be used directly.

-

Coupling: Reaction with an internal alkyne.

Figure 2: Larock Indole Synthesis pathway utilizing the C4-Br and C1-NH2.

Safety & Handling Protocols

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Risk: The substance is a substituted aniline; use only in a fume hood to avoid methemoglobinemia risks associated with aniline absorption.

-

Spill Management: Absorb with sand or vermiculite. Do not flush into surface water (toxic to aquatic life).

-

Storage: Store under nitrogen at 2-8°C. Darkening of the liquid indicates oxidation; redistillation may be required for sensitive catalytic steps.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23465415, this compound. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.[3] (Contextual grounding for SPhos usage in sterically hindered substrates).